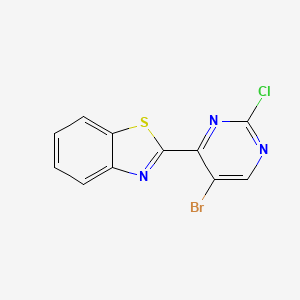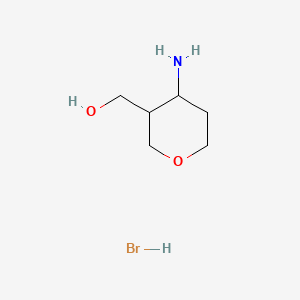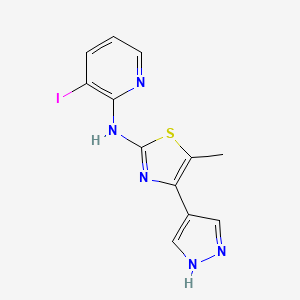
4-Bromo-6,7-dihydro-7-methyl-8(5H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one is a heterocyclic compound with the molecular formula C10H10BrNO It is a derivative of isoquinoline, a structure known for its presence in various alkaloids and pharmaceutical compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one typically involves the bromination of 7-methyl-6,7-dihydro-5H-isoquinolin-8-one. One common method is the reaction of 7-methyl-6,7-dihydro-5H-isoquinolin-8-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products
Substitution: Formation of 4-substituted derivatives, such as 4-amino-7-methyl-6,7-dihydro-5H-isoquinolin-8-one.
Oxidation: Formation of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one oxides.
Reduction: Formation of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one alcohols.
Applications De Recherche Scientifique
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-isoquinolin-8-one: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.
4-bromo-6,7-dihydroisoquinolin-8(5H)-one: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
7-methyl-6,7-dihydro-5H-isoquinolin-8-one: Lacks the bromine atom, making it less versatile in synthetic applications.
Uniqueness
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications in various fields. The bromine atom allows for further functionalization, while the methyl group can influence the compound’s biological activity and stability.
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
4-bromo-7-methyl-6,7-dihydro-5H-isoquinolin-8-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-3-7-8(10(6)13)4-12-5-9(7)11/h4-6H,2-3H2,1H3 |
Clé InChI |
RJAIXKNXRNSTNH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C=NC=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)

![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)

![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
![2-({[3-(Methylsulfanyl)phenyl]carbamoyl}oxy)ethyl prop-2-enoate](/img/structure/B13887076.png)
![Tert-butyl 2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B13887094.png)
![(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13887100.png)
